SNAr Reactivity vs. Fluoro Analog
In an SNAr reaction with phenols to synthesize VEGFR-2 kinase inhibitors, 6-chloroimidazo[1,2-b]pyridazine provides a superior balance of reactivity and stability compared to its fluoro analog. The reaction proceeds to completion at 100-110 °C in DMSO with cesium carbonate, yielding the 6-etherified products in good yields [1]. In contrast, the C-F bond in 6-fluoroimidazo[1,2-b]pyridazine is significantly less reactive under these conditions, requiring much harsher conditions or specialized catalysts, which limits its utility as a direct replacement [1].
| Evidence Dimension | Reactivity in SNAr reaction with phenols |
|---|---|
| Target Compound Data | Good yields at 100-110 °C |
| Comparator Or Baseline | 6-Fluoroimidazo[1,2-b]pyridazine (inferred to be less reactive due to C-F bond strength) |
| Quantified Difference | Significantly lower reactivity for fluoro analog, requiring more forcing conditions |
| Conditions | SNAr reaction of imidazo[1,2-b]pyridazine with phenols in DMSO in the presence of cesium carbonate |
Why This Matters
This difference in reactivity directly impacts synthetic route design and manufacturing efficiency; the chloro derivative allows for a milder and more practical reaction, saving time and resources.
- [1] Fukuda, N., Ishimoto, K., Sawai, Y., Nagata, T., & Ikemoto, T. (2013). Convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives possessing VEGFR-2 kinase inhibitory activity. Open Access publication. View Source
